2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol
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Overview
Description
The compound is a complex organic molecule, likely belonging to the class of compounds known as flavonoids . Flavonoids are a diverse group of phytonutrients (plant chemicals) found in almost all fruits and vegetables. They are known for their beneficial effects on health due to their antioxidant properties .
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Research by Viji et al. (2020) on a closely related compound, involving molecular docking and quantum chemical calculations, highlights the use of Density Functional Theory (DFT) to understand the molecular structure and spectroscopic data. This approach helps in predicting the biological effects based on molecular docking results, offering a pathway to explore the potential biological activities and interactions of "2-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)-5-((3-methylbut-2-en-1-yl)oxy)phenol" (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Hydrogen-Bonded Chains and Molecular Interactions
The study of hydrogen-bonded chains in compounds with a similar structure by Trilleras et al. (2005) provides an example of how specific molecular interactions can be analyzed. This research can serve as a model for investigating the structural properties and interactions of "this compound," focusing on its potential to form specific bonding patterns and structures (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Annular Tautomerism and Spectroscopy
Research on the annular tautomerism of curcuminoid NH-pyrazoles by Cornago et al. (2009) demonstrates the application of X-ray crystallography and NMR spectroscopy to understand the structural dynamics and tautomerism in solution and solid states. Similar methodologies could be applied to "this compound" to explore its structural characteristics and tautomeric forms (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).
Mechanism of Action
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]-5-(3-methylbut-2-enoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)10-11-26-15-8-9-17(19(24)12-15)21-18(13-22-23-21)16-6-4-5-7-20(16)25-3/h4-10,12-13,24H,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJPKABFNQYMNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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